1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the immune response. This compound binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on B-cell proliferation and survival in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines and modulate the immune response. This compound has a favorable pharmacokinetic profile and is well tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to modulate the immune system. However, there are also limitations to its use in lab experiments, including its cost, availability, and potential off-target effects.
Orientations Futures
There are several potential future directions for the research and development of 1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide. These include the evaluation of its efficacy in combination with other therapies, the identification of biomarkers for patient selection, and the exploration of its potential therapeutic applications in other diseases. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for the treatment of cancer and autoimmune diseases.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Its selective inhibition of BTK has been shown to have a potent inhibitory effect on B-cell proliferation and survival, as well as modulate the immune response. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to explore its potential applications in other diseases.
Applications De Recherche Scientifique
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival, proliferation, and apoptosis. This compound has also been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)19-8-6-18(7-9-19)24(29)27-14-12-17(13-15-27)23(28)26-20-10-11-21(30-4)22(16-20)31-5/h6-11,16-17H,12-15H2,1-5H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZGXCNXAVDUAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.